(+-)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate
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Overview
Description
(±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate is a complex organic compound with a unique structure that includes an azepinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate typically involves multi-step organic reactions. The process begins with the preparation of the azepinoindole core, followed by the introduction of the hydroxy, methyl, and propenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the monohydrochloride ethanolate form. The use of advanced analytical methods ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the azepinoindole core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Azepine Derivatives: Compounds with azepine rings that may or may not include indole structures.
Uniqueness
The uniqueness of (±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
136723-28-9 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-hydroxy-11-methyl-10-(2-methylprop-2-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)8-18-9-12-5-4-6-13-14(12)16(20,7-11(18)3)15(19)17-13/h4-6,11,20H,1,7-9H2,2-3H3,(H,17,19) |
InChI Key |
HHFCEHFUHAQKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C3=C(CN1CC(=C)C)C=CC=C3NC2=O)O |
Origin of Product |
United States |
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